N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide
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Description
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C21H26N2O3S and its molecular weight is 386.51. The purity is usually 95%.
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Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. The structure of this compound incorporates a benzo[b][1,4]oxazepine core, which is known for its pharmacological significance. This article explores the biological activity of this compound through various studies and findings.
The molecular formula of this compound is C23H30N2O4S, with a molecular weight of approximately 430.6 g/mol. Its structure features both hydrophobic and polar functional groups, which may influence its interaction with biological targets.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The benzo[b][1,4]oxazepine structure can mimic natural substrates or inhibitors, potentially modulating various biological pathways. Further research is necessary to elucidate the exact mechanisms involved.
Antimicrobial Activity
Recent studies have indicated that related compounds within the benzo[b][1,4]oxazepine class exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis . The presence of the thiophene moiety may enhance these properties by increasing lipophilicity and facilitating membrane penetration.
Cytotoxicity
Research has demonstrated that some derivatives of oxazepine compounds exhibit cytotoxic effects against cancer cell lines. For example, studies involving structural analogs have reported significant inhibitory effects on cell proliferation in human cancer cell lines . This suggests that N-(5-isobutyl-3,3-dimethyl-4-oxo) derivatives could possess similar anticancer properties.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that certain benzo[b][1,4]oxazepine derivatives demonstrated promising antibacterial activity. The study highlighted the importance of structural modifications in enhancing efficacy against resistant strains .
- Cytotoxicity Assessment : In vitro assays conducted on various cancer cell lines indicated that compounds with similar structural frameworks exhibited dose-dependent cytotoxicity. These findings suggest potential applications in oncology for drug development .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-14(2)12-23-17-10-15(22-19(24)11-16-6-5-9-27-16)7-8-18(17)26-13-21(3,4)20(23)25/h5-10,14H,11-13H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMRWEJVMSRNDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)CC3=CC=CS3)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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